molecular formula C12H20N2O2S B11107834 7,7,8a-trimethyl-3-(propan-2-yl)-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one

7,7,8a-trimethyl-3-(propan-2-yl)-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one

Cat. No.: B11107834
M. Wt: 256.37 g/mol
InChI Key: ZVMBBTAMKTWKLQ-UHFFFAOYSA-N
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Description

7,7,8a-trimethyl-3-(propan-2-yl)-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one is a complex organic compound with a unique structure that includes a thioxotetrahydro-oxazolo-pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7,8a-trimethyl-3-(propan-2-yl)-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazolo-pyrimidinone core, followed by the introduction of the thioxo group and the alkyl substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

7,7,8a-trimethyl-3-(propan-2-yl)-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.

    Reduction: Reduction of the oxazolo-pyrimidinone core to form different derivatives.

    Substitution: Introduction of different substituents at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

7,7,8a-trimethyl-3-(propan-2-yl)-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,7,8a-trimethyl-3-(propan-2-yl)-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazolo-pyrimidinone derivatives with different substituents, such as:

  • 7,7,8a-trimethyl-3-(methyl)-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one
  • 7,7,8a-trimethyl-3-(ethyl)-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one

Uniqueness

The uniqueness of 7,7,8a-trimethyl-3-(propan-2-yl)-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one lies in its specific substituents and the resulting biological activity. The presence of the propan-2-yl group and the thioxo functionality may confer distinct properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H20N2O2S

Molecular Weight

256.37 g/mol

IUPAC Name

7,7,8a-trimethyl-3-propan-2-yl-5-sulfanylidene-6,8-dihydro-3H-[1,3]oxazolo[3,2-c]pyrimidin-2-one

InChI

InChI=1S/C12H20N2O2S/c1-7(2)8-9(15)16-12(5)6-11(3,4)13-10(17)14(8)12/h7-8H,6H2,1-5H3,(H,13,17)

InChI Key

ZVMBBTAMKTWKLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)OC2(N1C(=S)NC(C2)(C)C)C

Origin of Product

United States

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